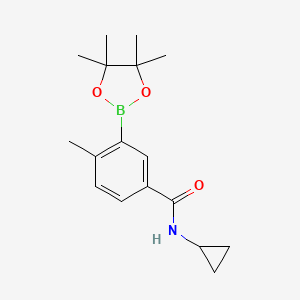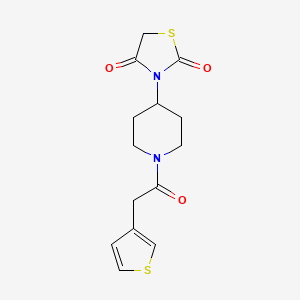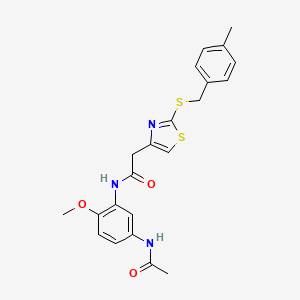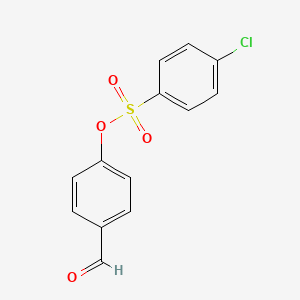
N-(cyanomethyl)-4-(4-methyl-1,3-thiazol-2-yl)-N-propylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyanomethyl)-4-(4-methyl-1,3-thiazol-2-yl)-N-propylbenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as CTB or Cholera Toxin B Subunit, which is a non-toxic subunit of cholera toxin. CTB has been found to have numerous applications in scientific research, including as a tool for studying the mechanisms of cellular trafficking and as a potential vaccine adjuvant.
Mécanisme D'action
The mechanism of action of CTB involves its ability to bind specifically to the GM1 ganglioside receptor. This receptor is present on the surface of many different cell types, including intestinal cells and immune cells. By binding to this receptor, CTB can be internalized into cells, where it can then be used to study cellular trafficking or enhance the immune response.
Biochemical and Physiological Effects
CTB has been found to have numerous biochemical and physiological effects. One of the main effects of CTB is its ability to bind specifically to the GM1 ganglioside receptor. This binding can lead to the internalization of CTB into cells, where it can be used to study cellular trafficking or enhance the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CTB in lab experiments is its specificity for the GM1 ganglioside receptor. This specificity allows for the precise tracking of molecules within cells and between cells. Additionally, CTB has been found to be a potent vaccine adjuvant, which could enhance the efficacy of vaccines against a variety of diseases.
One limitation of using CTB in lab experiments is its potential toxicity. While CTB is a non-toxic subunit of cholera toxin, it can still cause adverse effects in some individuals. Additionally, the use of CTB in lab experiments can be expensive and time-consuming.
Orientations Futures
There are numerous future directions for the study of CTB. One potential direction is the development of new vaccine adjuvants based on CTB. Researchers could modify the structure of CTB to enhance its adjuvant properties, or combine CTB with other adjuvants to create more potent vaccines.
Another potential direction is the use of CTB as a tool for studying the mechanisms of cellular trafficking in disease states. By studying the movement of molecules within cells and between cells in disease states, researchers could gain a better understanding of the underlying mechanisms of these diseases and potentially develop new treatments.
Conclusion
In conclusion, CTB is a chemical compound that has numerous potential applications in scientific research. Its specificity for the GM1 ganglioside receptor makes it a valuable tool for studying cellular trafficking and enhancing the immune response. While there are some limitations to its use in lab experiments, the potential benefits of CTB make it an important area of study for future research.
Méthodes De Synthèse
The synthesis of CTB involves the use of various chemical reagents and techniques. One common method for synthesizing CTB involves the use of recombinant DNA technology. This process involves the insertion of the CTB gene into a bacterial host, which then produces large quantities of the protein. The protein is then purified using various chromatography techniques.
Applications De Recherche Scientifique
CTB has been extensively studied for its potential applications in scientific research. One of the main applications of CTB is as a tool for studying the mechanisms of cellular trafficking. CTB has been found to bind specifically to the GM1 ganglioside receptor, which is present on the surface of many different cell types. By binding to this receptor, CTB can be used to track the movement of molecules within cells and between cells.
Another potential application of CTB is as a vaccine adjuvant. Adjuvants are substances that are added to vaccines to enhance the immune response. CTB has been found to be a potent adjuvant, and has been used in preclinical studies to enhance the efficacy of vaccines against a variety of diseases.
Propriétés
IUPAC Name |
N-(cyanomethyl)-4-(4-methyl-1,3-thiazol-2-yl)-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-3-9-19(10-8-17)16(20)14-6-4-13(5-7-14)15-18-12(2)11-21-15/h4-7,11H,3,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAIAXOPQLZKOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#N)C(=O)C1=CC=C(C=C1)C2=NC(=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-4-(4-methyl-1,3-thiazol-2-yl)-N-propylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3-dimethyl-1-[3-({1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}carbonyl)phenyl]-2-azetanone](/img/structure/B2629348.png)
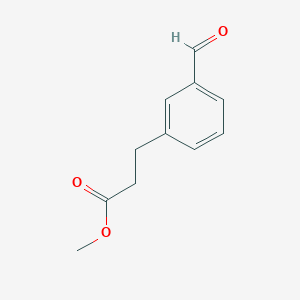
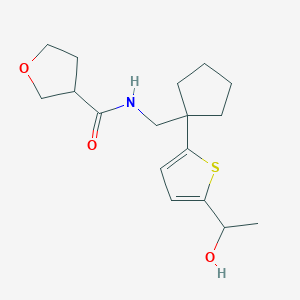
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2629353.png)
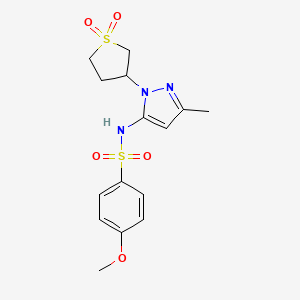
![5-((1-(indolin-1-yl)-1-oxobutan-2-yl)thio)-2-isopropylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2629358.png)
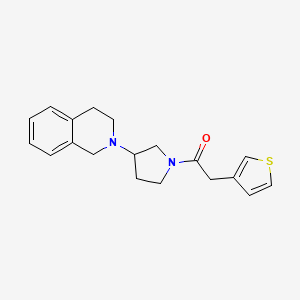
![4-[2-[4-[4-(Dimethylsulfamoylamino)phenyl]-5-oxotetrazol-1-yl]acetyl]morpholine](/img/structure/B2629361.png)
![4-((1H-benzo[d]imidazol-1-yl)methyl)-N-benzhydrylpiperidine-1-carboxamide oxalate](/img/structure/B2629363.png)
